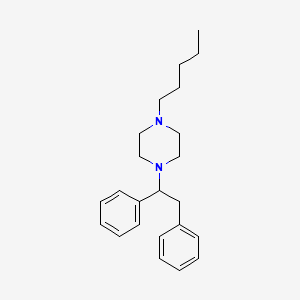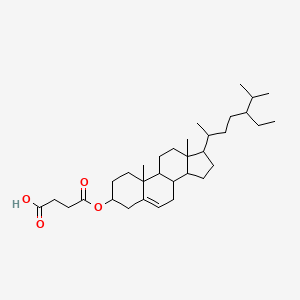
beta-Sitosterol hydrogen succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Sitosterol hydrogen succinate: is a derivative of beta-sitosterol, a phytosterol commonly found in plants. Beta-sitosterol is structurally similar to cholesterol and is known for its cholesterol-lowering properties. The hydrogen succinate derivative is synthesized to enhance the solubility and bioavailability of beta-sitosterol, making it more effective for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-sitosterol hydrogen succinate typically involves the esterification of beta-sitosterol with succinic anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine, under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions: Beta-sitosterol hydrogen succinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form beta-sitosterol succinate oxide.
Reduction: Reduction reactions can convert it back to beta-sitosterol.
Substitution: It can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Beta-sitosterol succinate oxide.
Reduction: Beta-sitosterol.
Substitution: Various beta-sitosterol derivatives.
科学的研究の応用
Chemistry: Beta-sitosterol hydrogen succinate is used as a precursor in the synthesis of other bioactive compounds. It is also used in the study of sterol metabolism and its effects on cell membranes.
Biology: In biological research, this compound is used to study its effects on cholesterol metabolism and its potential as a therapeutic agent for hypercholesterolemia.
Medicine: this compound has been investigated for its potential in treating conditions such as benign prostatic hyperplasia, hypercholesterolemia, and inflammation. It is also being studied for its anticancer properties.
Industry: In the food industry, this compound is used as a functional ingredient in cholesterol-lowering products. It is also used in the formulation of dietary supplements and nutraceuticals.
作用機序
Beta-sitosterol hydrogen succinate exerts its effects by competing with cholesterol for absorption in the intestines, thereby reducing the overall absorption of cholesterol. It also promotes the excretion of cholesterol from the body. The compound interacts with various molecular targets, including enzymes involved in cholesterol metabolism, and modulates pathways related to lipid homeostasis and inflammation.
類似化合物との比較
Campesterol: Another phytosterol with cholesterol-lowering properties.
Stigmasterol: Known for its anti-inflammatory and cholesterol-lowering effects.
Ergosterol: A sterol found in fungi with similar structural properties.
Uniqueness: Beta-sitosterol hydrogen succinate is unique due to its enhanced solubility and bioavailability compared to other phytosterols. This makes it more effective in therapeutic applications and as a functional ingredient in various products.
特性
CAS番号 |
81125-67-9 |
|---|---|
分子式 |
C33H54O4 |
分子量 |
514.8 g/mol |
IUPAC名 |
4-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H54O4/c1-7-23(21(2)3)9-8-22(4)27-12-13-28-26-11-10-24-20-25(37-31(36)15-14-30(34)35)16-18-32(24,5)29(26)17-19-33(27,28)6/h10,21-23,25-29H,7-9,11-20H2,1-6H3,(H,34,35) |
InChIキー |
QTSGGWZGUWTEOK-UHFFFAOYSA-N |
正規SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


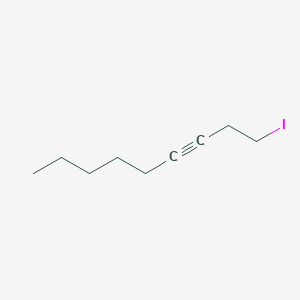
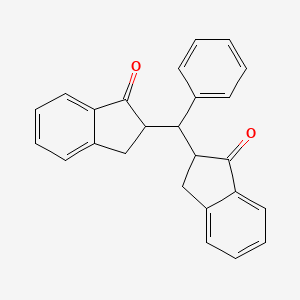
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)
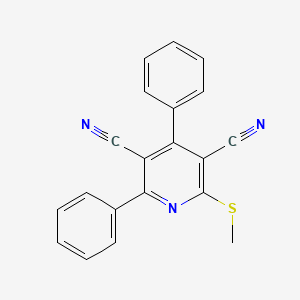

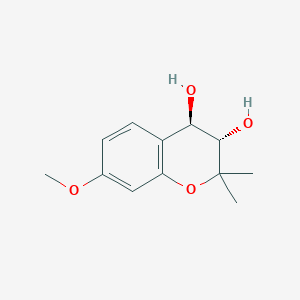
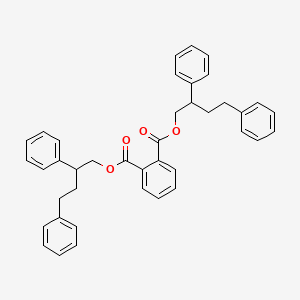
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)
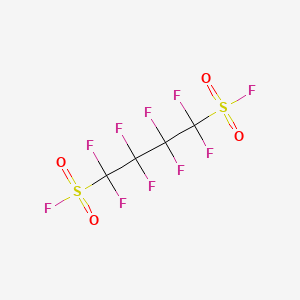
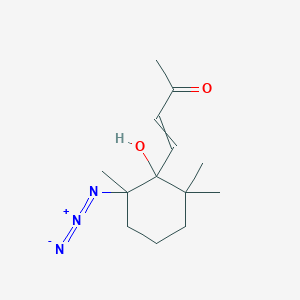
![2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14412711.png)

